molecular formula C11H10ClNO2 B1458174 methyl 6-chloro-2-methyl-1H-indole-4-carboxylate CAS No. 1260385-54-3

methyl 6-chloro-2-methyl-1H-indole-4-carboxylate

Cat. No.: B1458174
CAS No.: 1260385-54-3
M. Wt: 223.65 g/mol
InChI Key: CPHJWCRZXVOZJW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate is a chemical compound with the molecular weight of 209.63 . It is a green solid at room temperature . The IUPAC name for this compound is methyl 6-chloro-1H-indole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a green solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a derivative of methyl indole carboxylate, demonstrates the potential for chemical transformations such as conversion into tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide. This indicates its versatility in organic synthesis and the potential for creating a range of chemical compounds (Irikawa et al., 1989).

Pharmaceutical Intermediates

  • Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, closely related to methyl 6-chloro-2-methyl-1H-indole-4-carboxylate, has been identified as a key intermediate in the synthesis of phosphoindole inhibitors, used in HIV treatment. This underscores its significance in medicinal chemistry (Mayes et al., 2010).

Peptide/Peptoid Conformation Studies

  • Methyl indole carboxylate derivatives have been used in the synthesis of novel tryptophan analogues for peptide/peptoid conformation elucidation studies. These derivatives can help in understanding peptide structure and function, which is vital in biochemistry and drug design (Horwell et al., 1994; Horwell et al., 1995).

Antimicrobial and Anticancer Research

  • Certain methyl indole carboxylate derivatives have demonstrated promising antimicrobial and anticancer properties, highlighting their potential in developing new therapeutic agents (Sharma et al., 2012).

Spectroscopy and Environmental Probes

  • Methyl indole-4-carboxylate has been investigated as a fluorescent probe in protein structure studies and as an IR probe to sense local hydration environments, indicating its applications in analytical chemistry and environmental studies (Liu et al., 2020).

Molecular Docking Studies

  • New derivatives of methyl indole carboxylate have been synthesized and used in molecular docking studies to predict binding interactions with target proteins. This application is crucial in drug discovery and molecular biology (Reddy et al., 2022).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

methyl 6-chloro-2-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJWCRZXVOZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182507
Record name 1H-Indole-4-carboxylic acid, 6-chloro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-54-3
Record name 1H-Indole-4-carboxylic acid, 6-chloro-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-4-carboxylic acid, 6-chloro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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